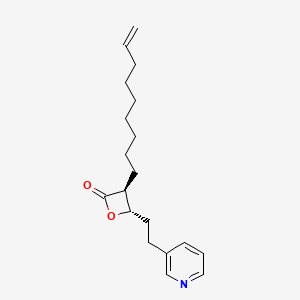

(3S,4S)-A2-32-01

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3S,4S)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHVHPLFRGISDD-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the (3S,4S)-A2-32-01 ClpP Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the selective inhibitor (3S,4S)-A2-32-01 and the caseinolytic protease P (ClpP). It details the binding mechanism, downstream cellular consequences, and the experimental protocols used to characterize this interaction.

Executive Summary

This compound is a potent, mechanism-based inhibitor of the ClpP protease, a highly conserved serine protease crucial for mitochondrial protein homeostasis in eukaryotes and essential for viability and virulence in many bacteria. As a β-lactone compound, A2-32-01 acts as a covalent, irreversible inhibitor by targeting the catalytic serine residue within the ClpP active site. This targeted inhibition disrupts the enzyme's proteolytic function, leading to the accumulation of misfolded or damaged proteins within the mitochondria. In cancer cells, particularly in acute myeloid leukemia (AML) where ClpP is often overexpressed, this disruption of mitochondrial proteostasis triggers a cascade of events, including impaired oxidative phosphorylation and metabolic dysfunction, ultimately resulting in selective cancer cell death.[1][2][3][4] The (3S,4S) enantiomer has been identified as the more active stereoisomer.[5]

The ClpP Protease: Structure and Function

The ClpP protease assembles into a barrel-shaped tetradecamer, formed by two stacked heptameric rings. This structure encloses a central chamber where proteolysis occurs, sequestering the 14 active sites from the general cellular environment to prevent unregulated protein degradation.[6] Each active site contains a canonical serine-histidine-aspartate catalytic triad (Ser153, His178, and Asp227 in human ClpP).[7] Access to this chamber is regulated by axial pores, which are typically gated by N-terminal loops. In its physiological context, ClpP partners with AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX, which recognize, unfold, and translocate substrate proteins into the ClpP chamber for degradation in an ATP-dependent manner.[8]

Binding Site and Mechanism of Inhibition

The binding site of A2-32-01 is the catalytic active site of the ClpP protease. As a "suicide inhibitor," it engages the enzyme through a covalent mechanism.

Mechanism of Covalent Modification:

-

Initial Binding: A2-32-01 initially forms a non-covalent complex with the ClpP active site.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine residue (Ser153 in human ClpP) performs a nucleophilic attack on the carbonyl carbon of the strained β-lactone ring.[9]

-

Covalent Adduct Formation: This attack results in the opening of the β-lactone ring and the formation of a stable ester bond between the inhibitor and the serine residue. This creates an irreversible β-hydroxyacyl-enzyme complex.[5]

-

Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.[9]

This covalent modification is highly specific to the ClpP protease. Studies have shown that A2-32-01 does not significantly inhibit other cytoplasmic proteases like the proteasome.[1]

Figure 1. Mechanism of covalent inhibition of ClpP by this compound.

Quantitative Data

| Cell Line/Sample Type | Assay Type | A2-32-01 Concentration | Outcome | Reference |

| OCI-AML2, TEX, K562 (AML) | Cell Viability | Dose-dependent | Induced cell death | [7] |

| HL60 (AML, low ClpP) | Cell Viability | Dose-dependent | No significant cytotoxicity | [7] |

| Primary AML Cells (high ClpP) | Cell Viability (Annexin V/PI) | 80 µM (48h) | Significant dose-dependent cell killing | [1] |

| Primary Normal Hematopoietic Cells | Cell Viability (Annexin V/PI) | Up to 80 µM (48h) | Little effect on viability | [1] |

| OCI-AML2 Xenograft Mice | In Vivo Efficacy | 300 mg/kg (i.p. daily) | Delayed tumor growth | [1] |

Signaling and Cellular Consequences of ClpP Inhibition

Inhibition of ClpP by A2-32-01 initiates a signaling cascade rooted in mitochondrial stress, leading to cancer cell death. This is particularly effective in malignant cells that rely heavily on mitochondrial metabolism and exhibit high basal stress, often correlating with ClpP overexpression.

-

ClpP Inhibition : A2-32-01 covalently binds and inactivates mitochondrial ClpP.

-

Proteostasis Disruption : The degradation pathway for misfolded and damaged mitochondrial proteins is blocked.

-

Mitochondrial Unfolded Protein Response (mtUPR) : The accumulation of damaged proteins, including subunits of the electron transport chain, triggers the mtUPR.[1]

-

Mitochondrial Dysfunction : This leads to impaired oxidative phosphorylation (OXPHOS) and a decline in mitochondrial metabolic function.[2][3]

-

Energy Crisis & Apoptosis : The disruption of mitochondrial function leads to an energy crisis and the activation of apoptotic pathways, resulting in selective cell death in vulnerable cancer cells.[4]

Figure 2. Cellular consequences of ClpP inhibition by A2-32-01.

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibition of ClpP by A2-32-01.

In Vitro ClpP Enzymatic Activity Assays

These assays measure the proteolytic activity of ClpP and its inhibition by A2-32-01 using fluorogenic substrates.

A. Casein-FITC Degradation Assay

This assay measures the degradation of a full protein substrate.

-

Principle : Casein is labeled with fluorescein isothiocyanate (FITC). In its intact form, the fluorescence is partially quenched. Upon proteolytic cleavage by ClpP, smaller fluorescent peptides are released, leading to an increase in fluorescence intensity.[10][11]

-

Reagents :

-

Assay Buffer: 80 mM Tris-HCl (pH 8.0), 21 mM KCl, 10 mM MgCl₂, 1 mM DTT, 4 mM ATP (if testing with ClpX).

-

Recombinant human ClpP protein.

-

FITC-labeled casein substrate (e.g., 100 nM final concentration).[12]

-

This compound stock solution in DMSO.

-

DMSO (vehicle control).

-

-

Protocol :

-

Prepare reaction mixtures in a 96-well black plate.

-

To each well, add recombinant ClpP to a final concentration (e.g., 100 nM).

-

Add varying concentrations of A2-32-01 (or DMSO for control) and pre-incubate with ClpP for a defined period (e.g., 30-60 minutes) at 37°C to allow for covalent modification.

-

Initiate the reaction by adding the FITC-casein substrate.

-

Measure the increase in fluorescence intensity over time using a plate reader with excitation at ~490 nm and emission at ~520 nm.

-

Calculate the rate of reaction from the linear phase of the kinetic curve. Plot the rate against the inhibitor concentration to determine the IC50.

-

B. Suc-LY-AMC Peptide Cleavage Assay

This assay uses a small peptide substrate to measure peptidase activity.

-

Principle : The fluorogenic peptide N-succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC) is non-fluorescent. Cleavage by ClpP releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[7]

-

Reagents :

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.

-

Mitochondrial lysates from cells or recombinant ClpP.

-

Suc-LY-AMC substrate (stock in DMSO, final concentration e.g., 1 mM).

-

This compound stock solution in DMSO.

-

-

Protocol :

-

Add mitochondrial lysate or recombinant ClpP to wells of a 96-well black plate.

-

Add varying concentrations of A2-32-01 or DMSO vehicle and pre-incubate at 37°C.

-

Start the reaction by adding Suc-LY-AMC substrate.

-

Immediately monitor the release of AMC in a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[13]

-

Determine the reaction velocity and calculate the percent inhibition relative to the DMSO control.

-

Cellular Assays

A. Cell Viability Assay

This assay determines the cytotoxicity of A2-32-01 on different cell populations.

-

Principle : Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to distinguish between viable, apoptotic, and necrotic cells.

-

Protocol :

-

Plate cells (e.g., primary AML cells, normal hematopoietic cells) at a determined density.

-

Treat cells with increasing concentrations of A2-32-01 (e.g., 0-80 µM) for a specified time, typically 48 hours.[1]

-

Harvest the cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of viable (Annexin V-negative, PI-negative) cells in each treatment group relative to the vehicle control.

-

Experimental Workflow Visualization

The overall workflow for characterizing a ClpP inhibitor like A2-32-01 follows a logical progression from in vitro characterization to in vivo validation.

Figure 3. General experimental workflow for the evaluation of A2-32-01.

References

- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescein isothiocyanate-labeled casein assay for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

The Role of Mitochondrial Protease ClpP in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. Recent research has illuminated the critical role of mitochondrial homeostasis in AML cell survival and proliferation, bringing the mitochondrial caseinolytic protease ClpP to the forefront as a promising therapeutic target. This technical guide provides a comprehensive overview of the function of ClpP in AML, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. ClpP is overexpressed in a significant subset of AML patients and plays a crucial role in maintaining mitochondrial protein quality control and metabolic function. Both inhibition and hyperactivation of ClpP have demonstrated potent anti-leukemic effects in preclinical models, highlighting a unique therapeutic vulnerability in AML. This document aims to serve as an in-depth resource for researchers and drug development professionals dedicated to advancing novel therapies for AML.

Introduction: ClpP as a Therapeutic Target in AML

The mitochondrial matrix protease ClpP, in conjunction with its ATPase partner ClpX, forms the ClpXP complex, a key component of the mitochondrial protein quality control system.[1][2] This complex is responsible for the degradation of misfolded or damaged proteins, thereby maintaining mitochondrial integrity and function.[1][2] AML cells, characterized by high metabolic activity and reliance on oxidative phosphorylation, exhibit a particular vulnerability to disruptions in mitochondrial proteostasis.[3][4]

Studies have revealed that ClpP is overexpressed in approximately 45% of primary AML samples compared to normal hematopoietic stem and progenitor cells.[3][5] This overexpression is not correlated with specific cytogenetic or mutational subtypes, suggesting that targeting ClpP could be a broadly applicable therapeutic strategy.[3] Intriguingly, both the inhibition and the hyperactivation of ClpP have been shown to induce apoptosis in AML cells, presenting a dual-pronged therapeutic approach.[3][4]

Quantitative Data on ClpP Modulation in AML

The following tables summarize the key quantitative findings from preclinical studies on ClpP-targeting compounds in AML and other cancer cell lines.

Table 1: Expression of ClpP in Acute Myeloid Leukemia

| Finding | Value | Cell/Patient Population | Reference |

| Overexpression in primary AML samples | 45% | 511 primary AML samples vs. 21 normal CD34+ cells | [3][5] |

| Correlation with mitochondrial unfolded protein response (mtUPR) genes | Positive Correlation | Primary AML patient samples | [3] |

Table 2: Efficacy of ClpP Activators in Leukemia and Other Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / EC50 | Reference |

| ONC201 | OCI-AML2 | AML | Low µM (IC50) | [6] |

| OCI-AML3 | AML | Low µM (IC50) | [6] | |

| TEX | Leukemia | Low µM (IC50) | [6] | |

| NALM-6 | Acute Lymphoblastic Leukemia | 3.3 µM (IC50) | [7] | |

| SUM159 | Breast Cancer | ~10 µM (IC50) | [8] | |

| Recombinant Human ClpP | - | 1.25 µM (EC50) | [9] | |

| ONC212 (TR-31) | OCI-AML2 | AML | Low nM (IC50) | [6] |

| OCI-AML3 | AML | Low nM (IC50) | [6] | |

| TEX | Leukemia | Low nM (IC50) | [6] | |

| NALM-6 | Acute Lymphoblastic Leukemia | 0.2 µM (IC50) | [7] | |

| Recombinant Human ClpP | - | 131.05 ± 17.75 nM (EC50) | [9] | |

| TR-57 | SUM159 | Breast Cancer | ~0.1 µM (IC50) | [8] |

| TR-107 | HL-60 | AML | 4.6 nM (IC50) | [9] |

| MDA-MB-231 | Breast Cancer | nM range (IC50) | [10] | |

| ADEP1 | OCI-AML2 | AML | 50 µM (IC50) | [6] |

| Recombinant Human ClpP | - | 21.33 µM (EC50) | [6] | |

| CLPP-1071 | HL-60 | AML | 4.6 nM (IC50) | [9] |

| Recombinant Human ClpP | - | 23.5 nM (EC50) | [9] |

Table 3: Efficacy of ClpP Inhibitors in Leukemia Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| A2-32-01 | Primary AML cells (high ClpP) | AML | Significant dose-dependent killing | [3] |

| Compound 334 | K562 | Chronic Myeloid Leukemia | Not specified | [11] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 12.93 µM | [11] | |

| HL-60 | AML | 37.29 µM | [11] | |

| CEM | T-cell Acute Lymphoblastic Leukemia | Not specified | [11] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to investigate the role of ClpP in AML.

shRNA-Mediated Knockdown of ClpP

Objective: To genetically inhibit ClpP expression to assess its impact on AML cell viability.

Protocol:

-

Vector and shRNA Sequences: Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting human CLPP mRNA are obtained. At least three independent shRNA sequences are used to control for off-target effects, along with a non-targeting control shRNA.

-

Lentivirus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Transduction of AML Cells: AML cell lines (e.g., K562, OCI-AML2, TEX, HL-60) are transduced with the collected lentiviral supernatants in the presence of polybrene (8 µg/mL) to enhance infection efficiency.

-

Selection of Transduced Cells: Two days post-transduction, cells are selected with puromycin (1 µg/mL) to eliminate non-transduced cells.

-

Verification of Knockdown: ClpP knockdown is confirmed at both the mRNA level (qRT-PCR) and protein level (immunoblotting).

-

Cell Viability and Growth Assays: The effect of ClpP knockdown on cell growth and viability is assessed using methods such as trypan blue exclusion, AlamarBlue assays, or Annexin V/PI staining followed by flow cytometry.[3][5][12]

Cell Viability and Apoptosis Assays

Objective: To quantify the cytotoxic effects of ClpP modulators on AML cells.

Protocol:

-

Cell Seeding: AML cell lines or primary patient samples are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a range of concentrations of the ClpP inhibitor (e.g., A2-32-01) or activator (e.g., ONC201, ONC212) for specified durations (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is included.

-

Viability Assessment:

-

MTS/AlamarBlue Assay: A colorimetric assay where a reagent is added to the cells, and the absorbance is measured to determine the number of viable, metabolically active cells.[8]

-

Trypan Blue Exclusion: Cells are stained with trypan blue, and viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.[12]

-

-

Apoptosis Assessment (Annexin V/PI Staining):

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[3][12]

-

Immunoblotting for ClpP and Associated Proteins

Objective: To detect and quantify the expression levels of ClpP and other proteins in relevant signaling pathways.

Protocol:

-

Cell Lysis: AML cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against ClpP, ATF4, CHOP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

AML Xenograft Models

Objective: To evaluate the in vivo efficacy of ClpP-targeting compounds in a preclinical setting.

Protocol:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.[13][14]

-

Cell Implantation: Human AML cell lines or primary patient-derived AML cells are injected intravenously or directly into the bone marrow of the mice.[13][14]

-

Engraftment Monitoring: Engraftment of human AML cells is monitored by flow cytometry analysis of peripheral blood for human CD45 expression.[13]

-

Drug Treatment: Once engraftment is established, mice are treated with the ClpP modulator (e.g., A2-32-01, ONC201) or vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment: Therapeutic efficacy is evaluated by monitoring overall survival, leukemia burden in peripheral blood and bone marrow, and in some cases, through in vivo imaging.[4][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to ClpP in AML.

Signaling Pathways

Caption: Mitochondrial Protein Quality Control by ClpXP.

Caption: Apoptosis induction via ClpP inhibition in AML.

Caption: Apoptosis induction via ClpP hyperactivation in AML.

Experimental Workflows

Caption: Workflow for shRNA-mediated knockdown of ClpP.

Caption: Workflow for AML patient-derived xenograft model.

Conclusion and Future Directions

The mitochondrial protease ClpP has emerged as a compelling and clinically relevant target in acute myeloid leukemia. Its overexpression in a large subset of AML patients and the potent anti-leukemic activity demonstrated by both its inhibitors and activators underscore its therapeutic potential. The selective cytotoxicity of ClpP-targeting agents towards AML cells while sparing normal hematopoietic cells is a particularly encouraging finding.[3][12]

Future research should focus on several key areas. The development of more potent and pharmacokinetically optimized ClpP inhibitors and activators is crucial for clinical translation. Identifying robust biomarkers, such as ClpP expression levels, to predict patient response to these therapies will be essential for personalized medicine approaches.[6] Furthermore, exploring rational combination strategies, for instance, with BCL-2 inhibitors or other metabolism-targeting agents, may lead to synergistic anti-leukemic effects and overcome potential resistance mechanisms. A deeper understanding of the downstream signaling pathways regulated by ClpP will undoubtedly unveil new therapeutic opportunities and refine our approach to targeting mitochondrial vulnerabilities in AML.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial Protein Quality Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of mitochondrial proteases in leukemic cells and leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lab.walidhoury.com [lab.walidhoury.com]

- 7. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule inhibitors of the mitochondrial ClpXP protease possess cytostatic potential and re-sensitize chemo-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Impact of (3S,4S)-A2-32-01 on Mitochondrial Protein Quality Control

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the compound A2-32-01, primarily as a racemic mixture or its more active (3R,4R)-enantiomer, in the context of inhibiting the mitochondrial protease ClpP. Specific research delineating the effects of the (3S,4S)-A2-32-01 enantiomer on mitochondrial protein quality control is limited. This guide, therefore, focuses on the known effects of A2-32-01 as a ClpP inhibitor, with the understanding that the (3S,4S) enantiomer is considered the less active form.

Introduction to this compound and Mitochondrial Protein Quality Control

Mitochondrial protein quality control (MPQC) is a complex network of pathways that ensures the integrity of the mitochondrial proteome. This system is crucial for cellular health, as the accumulation of misfolded or damaged proteins within mitochondria can lead to organelle dysfunction, oxidative stress, and the initiation of cell death pathways. A key component of MPQC in the mitochondrial matrix is the caseinolytic protease P (ClpP).

This compound belongs to the β-lactone class of compounds. Its enantiomer, (3R,4R)-A2-32-01, is a known inhibitor of the bacterial Staphylococcus aureus ClpP (SaClpP). The A2-32-01 compound has been shown to cross-react with and inhibit human mitochondrial ClpP, making it a tool for studying the consequences of impaired mitochondrial proteostasis. It covalently modifies the catalytic serine residue within the ClpP active site, leading to irreversible inhibition of its proteolytic activity.

Mechanism of Action: ClpP Inhibition

The primary molecular target of A2-32-01 is the mitochondrial matrix protease ClpP. ClpP, in conjunction with its ATPase partner ClpX, forms the ClpXP protease complex, which is responsible for the degradation of unfolded or damaged proteins. The inhibition of ClpP by A2-32-01 disrupts this critical quality control function, leading to a cascade of downstream cellular effects.

Downstream Effects of ClpP Inhibition on Mitochondrial Function

Inhibition of ClpP by A2-32-01 has been shown to have profound effects on mitochondrial homeostasis, particularly in cells with high metabolic activity or those under stress, such as cancer cells.

-

Impaired Oxidative Phosphorylation (OXPHOS): ClpP interacts with several proteins of the electron transport chain (ETC). Inhibition of ClpP leads to the accumulation of damaged or misfolded ETC subunits, resulting in reduced basal oxygen consumption and impaired respiratory chain complex activity.[1][2]

-

Increased Reactive Oxygen Species (ROS) Production: The dysfunction of the ETC due to ClpP inhibition leads to an increase in the production of mitochondrial ROS.[3] This elevation in oxidative stress can further damage mitochondrial components, including proteins, lipids, and mitochondrial DNA (mtDNA).

-

Induction of the Mitochondrial Unfolded Protein Response (UPRmt): The accumulation of misfolded proteins in the mitochondrial matrix triggers the UPRmt, a stress signaling pathway that upregulates the expression of mitochondrial chaperones and proteases to restore proteostasis.[1]

-

Alterations in Mitochondrial Morphology: ClpP deficiency has been associated with changes in mitochondrial dynamics, including altered expression of fission and fusion proteins like Drp1.[3][4]

-

Selective Cytotoxicity in Cancer Cells: Many cancer types, including acute myeloid leukemia (AML), exhibit high levels of ClpP and are more reliant on mitochondrial metabolism.[1] Inhibition of ClpP by A2-32-01 has been shown to be selectively cytotoxic to these cancer cells while having minimal effect on normal hematopoietic cells.[1]

Quantitative Data

The following tables summarize the available quantitative data for the effects of A2-32-01. It is important to note that these studies likely used a racemic mixture of A2-32-01.

Table 1: In Vitro Cytotoxicity of A2-32-01 in Leukemia Cell Lines

| Cell Line | Description | ClpP Expression | A2-32-01 IC50 (48h) | Reference |

|---|---|---|---|---|

| OCI-AML2 | AML Cell Line | High | ~10 µM | [1] |

| K562 | CML Cell Line | High | ~15 µM | [1] |

| TEX | Leukemia Cell Line | High | ~10 µM | [1] |

| HL60 | AML Cell Line | Low | > 50 µM |[1] |

Table 2: Effect of A2-32-01 on ClpP Activity and Mitochondrial Respiration

| Parameter | Cell Line/System | Treatment | Effect | Reference |

|---|---|---|---|---|

| ClpP Activity | Recombinant Human ClpP | A2-32-01 | Inhibition | [1] |

| ClpP Activity | OCI-AML2 mitochondrial lysates | A2-32-01 (2h) | Dose-dependent inhibition | [1] |

| Complex II Activity | OCI-AML2 xenograft tumors | A2-32-01 (300 mg/kg, 5 days) | Reduction |[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is for measuring the enzymatic activity of ClpP in mitochondrial lysates using a fluorogenic substrate.

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells using differential centrifugation.

-

Lysate Preparation: Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration using a BCA assay.

-

Assay Reaction: In a 96-well plate, combine mitochondrial lysate (e.g., 50 µg of protein), assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 4 mM ATP), and various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Substrate Addition: Add a fluorogenic ClpP substrate, such as Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), to a final concentration of 100 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1-2 hours at 37°C using a microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) and normalize it to the vehicle control to determine the percent inhibition.

This protocol assesses the induction of apoptosis and necrosis in cells treated with this compound.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on cell viability.

This protocol measures the oxygen consumption rate (OCR) to assess the impact on oxidative phosphorylation.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Treatment: Treat the cells with this compound for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

-

Mito Stress Test: Load the sensor cartridge with modulators of oxidative phosphorylation (e.g., oligomycin, FCCP, and rotenone/antimycin A).

-

Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Visualization of Workflows and Pathways

References

- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-regulation of the mitochondrial matrix peptidase ClpP in muscle cells causes mitochondrial dysfunction and decreases cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Down-regulation of the mitochondrial matrix peptidase ClpP in muscle cells causes mitochondrial dysfunction and decreases cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

(3S,4S)-A2-32-01: A Chemical Probe for Interrogating ClpP Function in Cancer Biology and Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The caseinolytic protease P (ClpP) is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[1] Given its significance in cellular health, ClpP has emerged as a compelling therapeutic target in various diseases, including cancer. Dysregulation of ClpP function, either through activation or inhibition, has been shown to induce cancer cell death. This technical guide focuses on (3S,4S)-A2-32-01, a potent β-lactone inhibitor of ClpP, and its utility as a chemical probe to explore the function of mitochondrial ClpP. Originally identified as an inhibitor of bacterial ClpP, A2-32-01 has been demonstrated to cross-react with human mitochondrial ClpP, exhibiting selective cytotoxicity towards cancer cells with high ClpP expression.[2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant pathways associated with the use of this compound as a chemical probe for ClpP.

Quantitative Data for this compound

The following tables summarize the quantitative data regarding the inhibitory activity of A2-32-01 against ClpP and its effects on various cell lines. It is important to note that many studies have been conducted with the racemic mixture or without specifying the enantiomer.

Table 1: In Vitro Activity of A2-32-01 Against ClpP and Cancer Cell Lines

| Target/Cell Line | Assay Type | Substrate | Concentration/Metric | Result | Reference |

| Recombinant Human ClpP/ClpX | Enzymatic Assay | Casein-FITC | Not Specified | Inhibition of enzymatic activity | [2] |

| OCI-AML2 Mitochondrial Lysate | Enzymatic Assay | Suc-LY-AMC | Not Specified | Inhibition of ClpP activity | [2] |

| TEX Mitochondrial Lysate | Enzymatic Assay | Suc-LY-AMC | Not Specified | Inhibition of ClpP activity | [2] |

| OCI-AML2 | Cell Viability | Trypan Blue | IC50 | High (rapid degradation in media) | [2] |

| K562 | Cell Viability | Trypan Blue | IC50 | High (rapid degradation in media) | [2] |

| TEX | Cell Viability | Trypan Blue | IC50 | High (rapid degradation in media) | [2] |

| HL60 (low ClpP) | Cell Viability | Trypan Blue | Not Specified | No significant toxicity | [2] |

| Primary AML Cells (high ClpP) | Cell Viability | Annexin V/PI | 80 µM (48h) | Significant dose-dependent killing | [2] |

| Normal Hematopoietic Cells | Cell Viability | Annexin V/PI | 80 µM (48h) | Little effect | [2] |

Table 2: In Vivo Efficacy of A2-32-01 in an AML Xenograft Model

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |

| SCID Mice | OCI-AML2 | 300 mg/kg, i.p., twice daily for 5 of 7 days | Delayed tumor growth | [2] |

| SCID Mice with OCI-AML2 xenografts | OCI-AML2 | 300 mg/kg, i.p., daily for 5 days | Reduced respiratory chain complex II activity in tumors | [2] |

| NOD-SCID Mice | Primary AML cells | Not Specified | Lower levels of leukemic engraftment | [2] |

Experimental Protocols

Detailed methodologies for the key experiments involving A2-32-01 are provided below.

ClpP Enzymatic Activity Assay

This protocol is designed to measure the inhibitory effect of A2-32-01 on the enzymatic activity of ClpP.

Materials:

-

Recombinant human ClpP and ClpX proteins

-

Fluorogenic ClpP substrate (e.g., Casein-FITC or Suc-LY-AMC)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol)

-

ATP solution

-

This compound stock solution in DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and the fluorogenic substrate in the wells of a 96-well plate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the recombinant ClpP/ClpX complex to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.

-

Monitor the increase in fluorescence over time, taking readings at regular intervals.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

-

Determine the percentage of inhibition for each concentration of A2-32-01 relative to the vehicle control.

Cell Viability Assay

This protocol assesses the cytotoxic effects of A2-32-01 on cancer cell lines.

Materials:

-

AML cell lines (e.g., OCI-AML2, K562, TEX, HL60)

-

Appropriate cell culture medium and supplements

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., Annexin V/PI staining kit, Trypan Blue)

-

Flow cytometer or microscope

Procedure:

-

Seed the AML cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 hours).

-

For Annexin V/PI staining, harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and add Annexin V and PI according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.

-

For Trypan Blue exclusion, mix a small aliquot of the cell suspension with Trypan Blue solution and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.

AML Xenograft Mouse Model

This protocol evaluates the in vivo anti-leukemic efficacy of A2-32-01.

Materials:

-

Immunocompromised mice (e.g., SCID or NOD-SCID)

-

Human AML cell line (e.g., OCI-AML2) or primary AML cells

-

This compound

-

Vehicle control (e.g., corn oil)

-

Sterile syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or intravenously inject a suspension of human AML cells into the immunocompromised mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., 300 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., twice daily for 5 of 7 days).[2]

-

Monitor the tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of ClpP activity or respiratory chain complex activity).

-

For primary AML models, assess leukemic engraftment in the bone marrow.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for its evaluation, and the central role of ClpP in mitochondrial protein quality control.

Caption: Mechanism of this compound action.

Caption: Workflow for A2-32-01 evaluation.

Caption: ClpP's role in mitochondrial quality control.

References

Methodological & Application

Application Note and Protocol: (3S,4S)-A2-32-01 in vitro ClpP Activity Assay

This document provides detailed protocols for assessing the in vitro activity of the caseinolytic protease P (ClpP) in the presence of the inhibitor (3S,4S)-A2-32-01. It is intended for researchers, scientists, and drug development professionals working on ClpP modulators.

Introduction

The caseinolytic protease P (ClpP) is a highly conserved serine protease found in bacteria and in the mitochondria of eukaryotes.[1][2] In conjunction with its associated AAA+ chaperone, ClpX, it forms the ClpXP protease complex, which plays a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins.[1][2] ClpP has emerged as a promising therapeutic target, particularly in oncology and infectious diseases.[1][3]

This compound is a β-lactone compound that functions as an inhibitor of ClpP.[4][5] It has been shown to covalently react with the catalytic serine residue within the active site of ClpP, thereby blocking its proteolytic activity.[4] This compound has demonstrated cytotoxic effects in cancer cells, particularly in acute myeloid leukemia (AML), by disrupting mitochondrial function.[1][5]

This application note details two primary in vitro methods to quantify the inhibitory effect of this compound on ClpP activity: a fluorogenic peptide substrate assay for measuring peptidase activity and a casein degradation assay for assessing protease activity.

Mechanism of Action of this compound on ClpP

This compound acts as an irreversible inhibitor of ClpP. Its β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue (Ser153 in human ClpP) located within the proteolytic chamber of the ClpP barrel.[2][6] This reaction results in the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the protease.

Caption: Mechanism of ClpP inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of A2-32-01 can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) against ClpP. While specific enzymatic IC₅₀ values for this compound are not extensively published, its potent effects are demonstrated through cellular assays.

| Cell Line | Assay Type | Parameter | Value | Reference |

| OCI-AML2 | Cytotoxicity | IC₅₀ | ~10-20 µM | [5] |

| TEX | Cytotoxicity | IC₅₀ | ~10-20 µM | [5] |

| HL60 | Cytotoxicity | IC₅₀ | > 25 µM | [5] |

| K562 | Cytotoxicity | IC₅₀ | > 25 µM | [5] |

| Primary AML Cells | Cytotoxicity | IC₅₀ | Variable (Correlates with ClpP expression) | [5] |

Note: The high IC₅₀ values in cell culture are partly attributed to the rapid hydrolysis and degradation of A2-32-01 in aqueous media.[5] Direct enzymatic assays are crucial for determining the compound's intrinsic potency against the purified enzyme.

Experimental Protocols

Protocol 1: Fluorogenic Peptidase Activity Assay

This assay measures the peptidase activity of ClpP using a short, fluorogenic peptide substrate. The cleavage of the substrate releases a fluorophore, and the rate of fluorescence increase is proportional to ClpP activity.

A. Materials and Reagents

-

Enzyme: Purified recombinant human or bacterial ClpP

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

-

Substrate: Suc-LLVY-AMC or Ac-WLA-AMC (7-amido-4-methylcoumarin), stock solution in DMSO

-

Assay Buffer: 80 mM Tris-HCl (pH 8.0), 21 mM KCl, 10 mM MgCl₂, 1 mM DTT[7]

-

Plate: Black, flat-bottom 96-well or 384-well microplate[8]

-

Instrumentation: Fluorescence plate reader with excitation at ~350-380 nm and emission at ~460 nm[8][9]

B. Experimental Workflow

Caption: Workflow for the ClpP fluorogenic peptidase assay.

C. Detailed Procedure

-

Prepare Serial Dilutions: Prepare a serial dilution of this compound in DMSO or the Assay Buffer. Also, prepare a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add the components in the following order:

-

Assay Buffer

-

This compound dilution or DMSO control (final DMSO concentration should be kept low, e.g., <1%).

-

ClpP enzyme (e.g., final concentration of 100 nM).[7]

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[8]

-

Initiate Reaction: Add the fluorogenic substrate (e.g., final concentration of 10 µM) to all wells to start the reaction.[8]

-

Measurement: Immediately place the plate in the fluorescence reader. Measure the increase in fluorescence every minute for 30-60 minutes.

-

Data Analysis:

-

Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Casein Protease Degradation Assay

This assay directly measures the ability of ClpP to degrade a protein substrate, α-casein or β-casein. The degradation can be visualized by SDS-PAGE or quantified using a fluorescently labeled substrate.

A. Materials and Reagents

-

Enzyme: Purified recombinant ClpP

-

Inhibitor: this compound stock solution in DMSO

-

Substrate:

-

FITC-Casein (for fluorescent readout)

-

Unlabeled α-casein or β-casein (for SDS-PAGE analysis)

-

-

Assay Buffer: 80 mM Tris-HCl (pH 8.0), 21 mM KCl, 10 mM MgCl₂, 1 mM DTT[7]

-

For SDS-PAGE: 4x Laemmli sample buffer, SDS-PAGE gels (e.g., 15%), Coomassie or silver staining reagents.

-

Instrumentation: Fluorescence plate reader (for FITC-Casein) or gel electrophoresis and imaging system.

B. Experimental Workflow

Caption: Workflow for the ClpP casein degradation assay with SDS-PAGE analysis.

C. Detailed Procedure (SDS-PAGE Method)

-

Reaction Setup: In microcentrifuge tubes, prepare reactions containing Assay Buffer, desired concentrations of this compound (or DMSO control), and ClpP enzyme (e.g., 0.4 µM).[10]

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 1 hour to allow for inhibitor binding.[8]

-

Initiate Reaction: Add casein substrate (e.g., 5 µM α-casein) to each tube to start the degradation reaction.[8]

-

Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction tube.

-

Stop Reaction: Immediately stop the reaction for each aliquot by mixing it with Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE Analysis: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Data Analysis: Analyze the disappearance of the full-length casein band over time. The degree of inhibition is observed by comparing the amount of intact casein remaining in the A2-32-01 treated samples versus the DMSO control.

D. Procedure Variation (FITC-Casein Method)

-

Follow steps 1-3 as above, but perform the reaction in a black 96-well plate and use FITC-Casein as the substrate.

-

Instead of taking time points, measure the increase in fluorescence in a plate reader over time. Degradation of FITC-casein relieves self-quenching and leads to an increase in fluorescence.[11]

-

Analyze the data similarly to the peptidase assay (Protocol 1) to determine the IC₅₀.

Conclusion

The protocols described provide robust methods for characterizing the inhibitory activity of this compound against ClpP in vitro. The fluorogenic peptidase assay is ideal for high-throughput screening and precise IC₅₀ determination, while the casein degradation assay offers a direct visualization of the inhibition of proteolytic activity against a protein substrate. Together, these assays are essential tools for the preclinical evaluation of ClpP inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial Caseinolytic Protease P: A Possible Novel Prognostic Marker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Turned on for degradation: ATPase-independent degradation by ClpP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Mitochondrial ClpP Protease Assay [profoldin.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for (3S,4S)-A2-32-01 Efficacy Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-A2-32-01 is a stereoisomer of the potent caseinolytic protease (ClpP) inhibitor, A2-32-01. The more active enantiomer, (3R,4R)-A2-32-01, has demonstrated significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML)[1][2]. These compounds act by covalently modifying the catalytic site of ClpP, a highly conserved serine protease located in the mitochondrial matrix of mammalian cells and also present in bacteria[1][3].

Mitochondrial ClpP plays a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins[3]. Inhibition of ClpP disrupts mitochondrial function, including oxidative phosphorylation, which can selectively induce cell death in cancer cells that have high levels of ClpP expression[2][3][4]. This targeted approach makes ClpP an attractive therapeutic target for certain cancers.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound and its more active counterparts. The described assays are designed to assess the compound's impact on cell viability, its direct engagement with the ClpP target, and its effect on mitochondrial function.

Signaling Pathway of ClpP Inhibition

The primary mechanism of action for A2-32-01 involves the direct inhibition of mitochondrial ClpP, which leads to a cascade of events culminating in apoptotic cell death.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

Protocol:

-

Cell Plating: Seed AML cell lines (e.g., OCI-AML2, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.

-

Treatment: Add 100 µL of the 2X compound stock solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| 0 (Vehicle) | 1.25 | 0.08 | 100 |

| 1 | 1.18 | 0.06 | 94.4 |

| 5 | 0.95 | 0.05 | 76.0 |

| 10 | 0.63 | 0.04 | 50.4 |

| 25 | 0.31 | 0.03 | 24.8 |

| 50 | 0.15 | 0.02 | 12.0 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Protocol:

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound for 48 hours as described in the MTT assay protocol.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 | 2.0 ± 0.6 |

| 10 µM this compound | 65.3 ± 3.5 | 20.1 ± 2.2 | 10.2 ± 1.5 | 4.4 ± 0.9 |

| 25 µM this compound | 30.8 ± 4.1 | 45.6 ± 3.8 | 18.5 ± 2.7 | 5.1 ± 1.1 |

| 50 µM this compound | 15.2 ± 2.9 | 55.9 ± 4.5 | 23.1 ± 3.1 | 5.8 ± 1.3 |

In-Cell ClpP Activity Assay

This assay directly measures the enzymatic activity of ClpP within intact cells using a fluorogenic substrate.

Experimental Workflow:

Protocol:

-

Cell Treatment: Treat AML cells with this compound for 2 to 4 hours.

-

Cell Lysis: Harvest the cells and prepare mitochondrial lysates.

-

Reaction Setup: In a 96-well black plate, add mitochondrial lysate to each well.

-

Substrate Addition: Add a fluorogenic ClpP substrate, such as Suc-LY-AMC, to each well.

-

Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage and express it as a percentage of the activity in vehicle-treated cells.

Data Presentation:

| Concentration (µM) | Mean Fluorescence Rate (RFU/min) | Standard Deviation | % ClpP Activity |

| 0 (Vehicle) | 512 | 35 | 100 |

| 1 | 450 | 28 | 87.9 |

| 5 | 310 | 21 | 60.5 |

| 10 | 185 | 15 | 36.1 |

| 25 | 95 | 11 | 18.6 |

| 50 | 48 | 8 | 9.4 |

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the efficacy of this compound and other ClpP inhibitors. By combining assays that measure cytotoxicity, the mechanism of cell death, and direct target engagement, researchers can obtain a comprehensive understanding of the compound's biological activity. The provided data tables and diagrams serve as templates for organizing and presenting experimental results in a clear and concise manner. These assays are essential for the preclinical evaluation of ClpP inhibitors and can guide further drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: (3S,4S)-A2-32-01 Treatment in OCI-AML2 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The OCI-AML2 cell line, derived from the peripheral blood of a patient with AML, is a widely used in vitro model for studying AML biology and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for studying the effects of (3S,4S)-A2-32-01, a potent inhibitor of the mitochondrial caseinolytic protease P (ClpP), on the OCI-AML2 cell line. Inhibition of ClpP has emerged as a promising therapeutic strategy in AML by disrupting mitochondrial protein homeostasis, leading to impaired oxidative phosphorylation and selective cancer cell death.[1]

Mechanism of Action

This compound is a β-lactone compound that selectively targets and inhibits the mitochondrial matrix protease ClpP.[1] In cancer cells, particularly in AML, there is an increased reliance on mitochondrial function and a corresponding upregulation of protein quality control machinery, including ClpP. Inhibition of ClpP by this compound leads to an accumulation of misfolded or damaged proteins within the mitochondria, disrupting the electron transport chain and impairing oxidative phosphorylation. This mitochondrial dysfunction ultimately triggers an apoptotic cascade, leading to selective cell death in ClpP-dependent cancer cells like OCI-AML2.[1] It is important to note that this compound is rapidly hydrolyzed in aqueous cell culture medium, which can result in a high IC50 value in in vitro assays.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in the OCI-AML2 cell line.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | ClpP Expression Level | IC50 of this compound | Reference |

| OCI-AML2 | High | High (due to hydrolysis) | [1] |

| K562 | High | High (due to hydrolysis) | [1] |

| HL60 | Low | Not toxic | [1] |

Note: The primary literature notes a high IC50 for this compound in cell culture due to its rapid hydrolysis (>90% degradation within 1 hour), rather than a lack of cellular potency. The cytotoxic effect correlates with the inhibition of ClpP activity.[1]

Table 2: In Vivo Efficacy of this compound in OCI-AML2 Xenograft Model

| Treatment Group | Dosage & Administration | Outcome | p-value | Reference |

| This compound | 300 mg/kg, intraperitoneal injection, twice daily for 5 of 7 days | Significantly delayed tumor growth | < 0.001 | [1] |

| Vehicle Control (Corn Oil) | N/A | - | - | [1] |

Experimental Protocols

OCI-AML2 Cell Culture

Materials:

-

OCI-AML2 cell line

-

Alpha-MEM (with L-glutamine, ribonucleosides, and deoxyribonucleosides)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

T-25 or T-75 cell culture flasks

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Prepare complete growth medium by supplementing alpha-MEM with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thaw a cryopreserved vial of OCI-AML2 cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor cell density and viability daily. The doubling time of OCI-AML2 cells is approximately 30-50 hours.

-

Maintain the cell culture by adding fresh medium or by splitting the culture. Seed cells at a density of 0.5-1 x 10⁶ cells/mL and maintain the culture between 0.7-1.5 x 10⁶ cells/mL.

Cell Viability Assay (MTT Assay)

Materials:

-

OCI-AML2 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed OCI-AML2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and untreated control.

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

OCI-AML2 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed OCI-AML2 cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete growth medium.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by transferring the cell suspension to a conical tube and centrifuging at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Materials:

-

OCI-AML2 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Cold 70% Ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed and treat OCI-AML2 cells as described in the apoptosis assay protocol.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate on ice for at least 30 minutes (or at -20°C for overnight storage).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Materials:

-

OCI-AML2 cells

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ClpP, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat OCI-AML2 cells with this compound as desired.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

Materials:

-

OCI-AML2 cells

-

This compound stock solution (in DMSO)

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., CLPP, BAX, BCL2, and a housekeeping gene like GAPDH or ACTB)

-

qPCR instrument

Protocol:

-

Treat OCI-AML2 cells with this compound.

-

Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and specific primers for the genes of interest.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Visualizations

References

Application Note: In Vivo Xenograft Model for Efficacy Studies of (3S,4S)-A2-32-01, a Mitochondrial Protease (ClpP) Inhibitor

Introduction

(3S,4S)-A2-32-01 is a β-lactone compound that functions as a potent inhibitor of the caseinolytic mitochondrial protease (ClpP).[1][2] ClpP plays a critical role in mitochondrial protein quality control by degrading misfolded or damaged proteins, thereby maintaining normal metabolic function.[3][4] In certain malignancies, such as Acute Myeloid Leukemia (AML), elevated expression of ClpP is observed, making it a compelling therapeutic target.[1] Inhibition of ClpP disrupts mitochondrial proteostasis, leading to mitochondrial dysfunction and subsequent cell death in cancer cells.[3] Preclinical studies have demonstrated that this compound can delay tumor growth in xenograft models of human AML.[1]

Principle of the Assay

This document provides a detailed protocol for establishing a subcutaneous xenograft model using the OCI-AML2 human leukemia cell line in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of this compound.[1] The ectopic xenograft model, where cancer cells are injected subcutaneously, is a standard and reproducible method for assessing the efficacy of novel anticancer agents.[5] By administering this compound to tumor-bearing mice, researchers can monitor key efficacy and toxicity endpoints, such as tumor growth inhibition and changes in body weight, to determine the therapeutic potential of the compound.

Experimental Protocols

Protocol 1: OCI-AML2 Cell Culture

-

Thawing Cells: Rapidly thaw a cryopreserved vial of OCI-AML2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640, 20% FBS, 1% Penicillin-Streptomycin).

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspension and Culture: Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Maintenance: Monitor cell density and viability daily. Split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.

-

Preparation for Implantation: Harvest cells during the logarithmic growth phase. Check cell viability using Trypan Blue exclusion; viability should be >95%. Centrifuge the required number of cells and resuspend in sterile, serum-free medium or PBS at the desired concentration for injection.

Protocol 2: Subcutaneous Xenograft Implantation

-

Animal Model: Use female severe combined immunodeficient (SCID) mice, 6-8 weeks old. Allow animals to acclimatize for at least one week before the study begins.

-

Cell Preparation: Prepare a cell suspension of OCI-AML2 cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

-

Implantation: Anesthetize the mouse. Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

Monitoring: Monitor the animals regularly for tumor development. Tumor growth can typically be observed within 7-10 days post-implantation.

Protocol 3: Study Design and this compound Administration

-

Tumor Measurement and Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10 mice per group).

-

Compound Formulation: Prepare this compound for administration. A published study successfully used corn oil as a vehicle.[1][6] Weigh the required amount of this compound and dissolve it in corn oil to achieve the final desired concentration for dosing (e.g., 30 mg/mL for a 300 mg/kg dose at 10 mL/kg).

-

Administration: Administer this compound via intraperitoneal (i.p.) injection. A previously reported effective dosing regimen is 300 mg/kg, administered twice daily for 5 of 7 days.[1] The vehicle control group should receive an equivalent volume of corn oil on the same schedule.

Protocol 4: In-Life Monitoring and Data Collection

-

Tumor Volume: Measure tumor dimensions using digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for signs of toxicity.

-

Clinical Observations: Perform daily health checks on all animals. Note any signs of distress, such as changes in posture, activity, or grooming.

Protocol 5: Endpoint Criteria and Sample Collection

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if tumors show signs of ulceration. Individual animals may be euthanized if they exceed a 20% body weight loss or show other signs of significant distress.

-

Tissue Collection: At the end of the study, euthanize the animals according to approved institutional guidelines.

-

Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and weigh them.

-

Downstream Analysis: A portion of the tumor can be flash-frozen in liquid nitrogen for analysis of ClpP enzymatic activity or mitochondrial respiratory chain function, as demonstrated in previous studies.[1] Another portion can be fixed in formalin for histopathological analysis.

Data Presentation and Analysis

Quantitative data should be recorded and summarized for clear interpretation and comparison between treatment groups.

Table 1: Mean Tumor Volume Over Time

| Study Day | Vehicle Control (mm³) | This compound (mm³) |

|---|---|---|

| 1 | 120.5 ± 15.2 | 121.1 ± 14.8 |

| 4 | 195.3 ± 25.8 | 170.6 ± 22.1 |

| 7 | 350.1 ± 45.3 | 245.9 ± 30.5 |

| 11 | 610.8 ± 80.1 | 355.2 ± 48.9 |

| 14 | 950.4 ± 110.6 | 480.7 ± 65.3 |

| 18 | 1455.2 ± 155.9 | 615.4 ± 88.2 |

Data presented as Mean ± SEM.

Table 2: Animal Body Weight Monitoring

| Study Day | Vehicle Control (g) | This compound (g) |

|---|---|---|

| 1 | 22.5 ± 0.8 | 22.6 ± 0.7 |

| 4 | 22.8 ± 0.9 | 22.5 ± 0.8 |

| 7 | 23.1 ± 0.8 | 22.3 ± 0.9 |

| 11 | 23.5 ± 1.0 | 22.1 ± 1.1 |

| 14 | 23.8 ± 0.9 | 21.9 ± 1.0 |

| 18 | 24.1 ± 1.1 | 21.7 ± 1.2 |

Data presented as Mean ± SEM.

Visualizations

Caption: Experimental workflow for the in vivo xenograft study.

References

- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocol: Dissolving (3S,4S)-A2-32-01 for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(3S,4S)-A2-32-01 is the (S,S)-enantiomer of A2-32-01, a potent inhibitor of the caseinolytic protease (ClpP).[1] Its counterpart, (3R,4R)-A2-32-01, has been identified as an inhibitor of Staphylococcus aureus ClpP.[2] The racemic mixture, (3RS,4RS)-A2-32-01, has been shown to inhibit human mitochondrial ClpP and exhibits cytotoxicity in acute myeloid leukemia (AML) cells.[3] ClpP is a highly conserved serine protease located in the mitochondrial matrix, where it plays a crucial role in maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[4][5] Inhibition of ClpP can disrupt mitochondrial function, inhibit oxidative phosphorylation, and induce apoptosis, making it a target of interest in cancer research.[5]